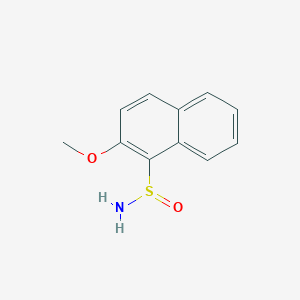

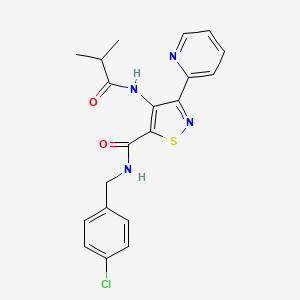

![molecular formula C14H16N4O3S B2504450 3-[4-amino-3-[(4-methylphenyl)methylsulfanyl]-5-oxo-1,2,4-triazin-6-yl]propanoic Acid CAS No. 896169-78-1](/img/structure/B2504450.png)

3-[4-amino-3-[(4-methylphenyl)methylsulfanyl]-5-oxo-1,2,4-triazin-6-yl]propanoic Acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound 3-[4-amino-3-[(4-methylphenyl)methylsulfanyl]-5-oxo-1,2,4-triazin-6-yl]propanoic acid is a derivative of 1,2,4-triazine, which is a class of heterocyclic compounds characterized by a ring structure composed of three nitrogen atoms and three carbon atoms. The specific structure of this compound suggests potential biological activity, given the presence of the triazine core and the substituted phenyl group.

Synthesis Analysis

The synthesis of related 1,2,4-triazine derivatives has been explored in various studies. For instance, the reaction of 4-amino-3-methylthio-5-oxo-6-R-4,5-dihydro-1,2,4-triazines with different reagents leads to the formation of new compounds with potential biological activities . Although the exact synthesis of the compound is not detailed in the provided papers, similar synthetic routes may be applicable, involving the use of sulfonylacetic acid nitriles or cyclic anhydrides of non-symmetric dicarboxylic acids .

Molecular Structure Analysis

The molecular structure of 1,2,4-triazine derivatives can be elucidated using various spectroscopic techniques, including FT-IR, NMR, and X-ray crystallography. The FT-IR spectrum can provide information on the vibrational wavenumbers, which are useful for assigning vibrational bands and understanding the molecular geometry . The molecular structure is further supported by computational methods such as HOMO-LUMO and NBO analysis, which give insights into the electronic properties and potential reactivity of the molecule .

Chemical Reactions Analysis

The reactivity of 1,2,4-triazine derivatives is influenced by the electronic and steric effects of substituents on the triazine ring. For example, the interaction of 1,2,4-triazine derivatives with cyclic anhydrides can lead to cyclization processes, yielding a variety of heterocyclic compounds . The regioselectivity of these reactions can be affected by the nature of the substituents, as seen in the case of reactions with camphoric anhydride .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,2,4-triazine derivatives can be predicted based on their molecular structure. The presence of sulfur atoms and nitrogen in the triazole ring can create regions of negative electrostatic potential, while the NH group can be a site for nucleophilic attack, as indicated by the molecular electrostatic potential (MEP) map . These properties are crucial for understanding the compound's solubility, stability, and potential interactions with biological targets. Molecular docking studies can also predict the biological activity of these compounds, such as anti-tuberculostic activity, by analyzing how the molecule interacts with specific proteins .

Aplicaciones Científicas De Investigación

Organic Synthesis and Chemical Reactivity

One application of related triazine derivatives is in organic synthesis, where they serve as intermediates in the preparation of complex molecules. For example, triazine derivatives have been employed in the direct synthesis of 2-oxazolines from carboxylic acids under mild conditions, showcasing their utility in facilitating efficient synthetic pathways (Bandgar & Pandit, 2003). Furthermore, the reaction of 4-amino-3-methylthio-5-oxo-6-R-4,5-dihydro-1,2,4-triazines with various substrates highlights their versatility in chemical transformations, leading to novel heterocyclic compounds with potential applications (Britsun et al., 2003).

Antimicrobial and Antitumor Activities

Several studies have demonstrated the antimicrobial and antitumor potential of triazine derivatives. For instance, novel triazinone derivatives have shown significant larvicidal and antimicrobial activities, indicating their potential in developing new therapeutic agents (Kumara et al., 2015). Additionally, S-glycosyl and S-alkyl 1,2,4-triazinone derivatives have been synthesized and evaluated for their anticancer activities, with some compounds exhibiting notable cytotoxic effects against various cancer cell lines (Saad & Moustafa, 2011).

Materials Science Applications

In materials science, triazine derivatives are explored for their potential in enhancing the properties of materials. For instance, phloretic acid, a phenolic compound related to the triazine family, has been utilized as a renewable building block for the synthesis of benzoxazine polymers, offering a sustainable alternative to traditional materials with applications ranging from coatings to advanced composites (Trejo-Machin et al., 2017).

Propiedades

IUPAC Name |

3-[4-amino-3-[(4-methylphenyl)methylsulfanyl]-5-oxo-1,2,4-triazin-6-yl]propanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N4O3S/c1-9-2-4-10(5-3-9)8-22-14-17-16-11(6-7-12(19)20)13(21)18(14)15/h2-5H,6-8,15H2,1H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSDJMPYKZXTWCS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CSC2=NN=C(C(=O)N2N)CCC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

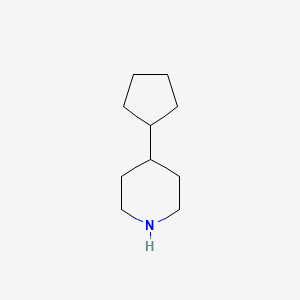

![N-[3-Cyclohexyl-4-(2-methylpropyl)-1,2-oxazol-5-yl]prop-2-enamide](/img/structure/B2504373.png)

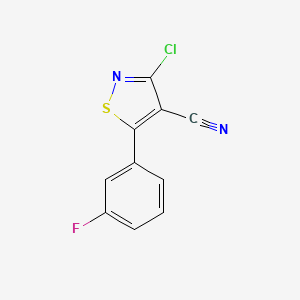

![(Z)-N-(3-allyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)cyclopropanecarboxamide](/img/structure/B2504374.png)

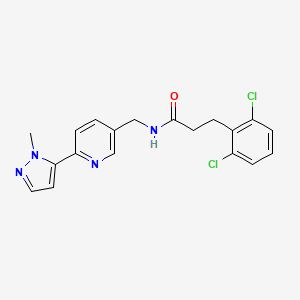

![N-(benzo[d][1,3]dioxol-5-yl)-2-((6-methyl-2-(pyrazin-2-yl)pyrimidin-4-yl)thio)acetamide](/img/structure/B2504378.png)

![(Z)-2-(3,4-dimethoxybenzylidene)-8-(pyridin-4-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2504380.png)

![tert-butyl 2-((2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)carbamoyl)pyrrolidine-1-carboxylate](/img/structure/B2504383.png)

![2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-7-(2-furyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2504384.png)

![1,7-dimethyl-3-(4-methylbenzyl)-8-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2504385.png)

![2-(benzo[d]oxazol-2-ylthio)-N-((3-((4-methoxyphenoxy)methyl)-1,2,4-oxadiazol-5-yl)methyl)acetamide](/img/structure/B2504389.png)